4-chlorophenyl 3,5-dimethyl-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazol-4-yl sulfide
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Overview
Description
4-chlorophenyl 3,5-dimethyl-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazol-4-yl sulfide is a complex organic compound with the molecular formula C17H14ClN3O4S2 and a molecular weight of 423.9 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorophenyl 3,5-dimethyl-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazol-4-yl sulfide involves multiple steps, typically starting with the preparation of the pyrazole ring followed by sulfonylation and chlorination reactions. The exact synthetic route and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
standard organic synthesis techniques involving controlled reaction conditions, purification steps, and quality control measures are employed to ensure the compound’s integrity .
Chemical Reactions Analysis
Types of Reactions
4-chlorophenyl 3,5-dimethyl-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazol-4-yl sulfide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The sulfide group can be oxidized to a sulfoxide or sulfone.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while oxidation of the sulfide group yields a sulfoxide or sulfone .
Scientific Research Applications
4-chlorophenyl 3,5-dimethyl-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazol-4-yl sulfide is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-chlorophenyl 3,5-dimethyl-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazol-4-yl sulfide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with protein active sites, potentially inhibiting enzyme activity. The nitro group may also participate in redox reactions, affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-chlorophenyl 3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-4-yl sulfide
- 4-chlorophenyl 3,5-dimethyl-1-[(2,4,6-triisopropylphenyl)sulfonyl]-1H-pyrazol-4-yl sulfide
- 4-chlorophenyl 3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl sulfide
Uniqueness
The uniqueness of 4-chlorophenyl 3,5-dimethyl-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazol-4-yl sulfide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H14ClN3O4S2 |
---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-3,5-dimethyl-1-(2-nitrophenyl)sulfonylpyrazole |
InChI |
InChI=1S/C17H14ClN3O4S2/c1-11-17(26-14-9-7-13(18)8-10-14)12(2)20(19-11)27(24,25)16-6-4-3-5-15(16)21(22)23/h3-10H,1-2H3 |
InChI Key |
LNNYHQBHKSCDMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C)SC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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